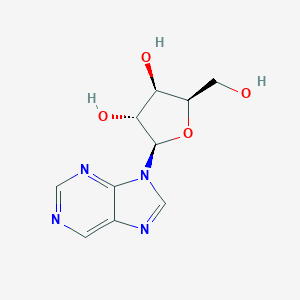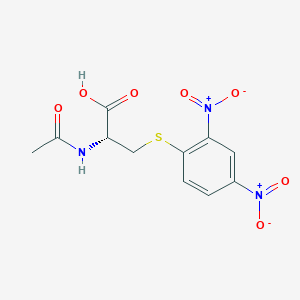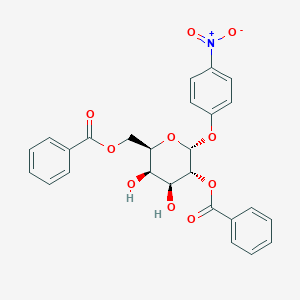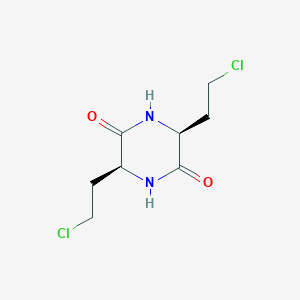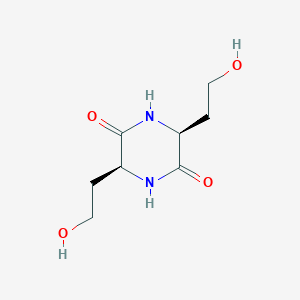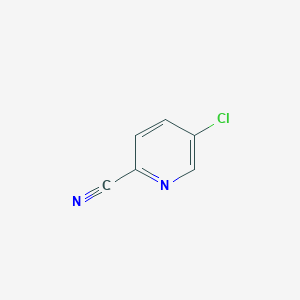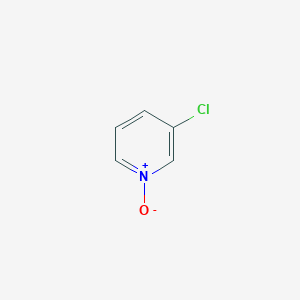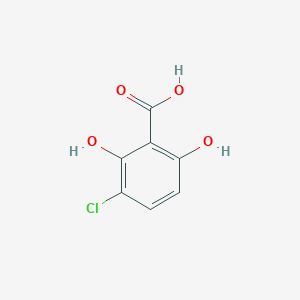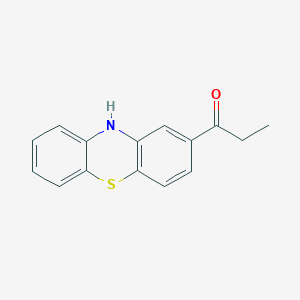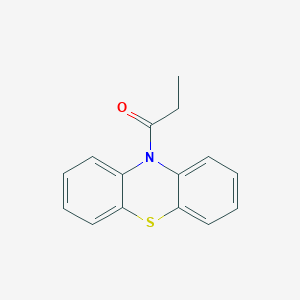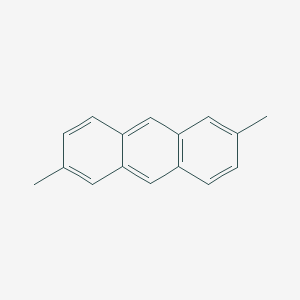
2,6-Dimethylanthracene
Vue d'ensemble
Description
2,6-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It is an important intermediate for the synthesis of some functional and special anthracene-based polymers .
Synthesis Analysis
The synthesis of this compound involves using isoprene and 1,4-benzoquinone as starting materials by Diels-Alder addition, oxidation, and reduction . The pure this compound is separated from the isomer mixture by re-crystallization according to their different solubility in chloroform . The bromination and bromomethylation of this compound were also investigated .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms and 14 hydrogen atoms . It contains a total of 30 atoms; 14 Hydrogen atoms and 16 Carbon atoms .
Chemical Reactions Analysis
The electron spin resonance (esr) spectra of the this compound cation and anion radicals, prepared by oxidation with sulfuric acid and by reduction with either potassium metal in dimethoxyethane or electrochemically in dimethylformamide, are given .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.2824 g/mol . It is insoluble in water (0.06mg/L, 25°C) .
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers : A study by Yang Wen-jun (2008) successfully synthesized 2,6- and 2,7-dimethylanthraquinone, which are key intermediates in the synthesis of functional and special anthracene-based polymers, highlighting their importance in polymer chemistry (Yang Wen-jun, 2008).
Structural and Electrochemical Properties : Research by Modjewski et al. (2009) on the dicationic homotrimer of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene revealed that it forms a cation-radical salt with reversible electrochemical oxidation, demonstrating its potential in electrochemical applications (Modjewski et al., 2009).
Medical Research : Dimethylfumarate, a derivative of dimethylanthracene, shows promise in improving the disease course and tissue integrity in multiple sclerosis by activating the Nrf2 antioxidant pathway, suggesting potential therapeutic applications in neurology (Linker et al., 2011).
Nanocavity and Fluorescence Studies : A 2006 study by Sato et al. demonstrated that dimethylanthracene dimer forms a nanocavity in aqueous solution, emitting excimer-like fluorescence. This finding is significant for studies in fluorescence and molecular encapsulation (Sato et al., 2006).
Photoluminescence Properties : Gong et al. (2010) presented a simple synthesis method for 2,6-dimethylanthracene and its pseudo-triptycene derivatives, revealing their crystal structures and photoluminescence properties. This contributes to the understanding of the photoluminescent behavior of anthracene derivatives (Gong et al., 2010).
Crystal Lattice Dynamics : A study on 2,3-dimethylanthracene crystals showed that they exhibit dipolar structural disorder with broad phonon lines at low temperatures, providing insights into the structural dynamics of these crystals (Dörr et al., 1998).
Biodegradation and Environmental Protection : Mycobacterium neoaurum B5-4 has been found effective in degrading 2,6-DMP in water, which can aid in bioremediation of contaminated environments and protect aquatic animals, demonstrating the environmental applications of 2,6-DMA (Ji et al., 2019).
Catalytic Performance : Güleç et al. (2018) reported that Zr-modified beta zeolite catalysts significantly enhance the synthesis of 2,6-DMN from 2-methylnaphthalene, showing its role in catalysis and chemical synthesis (Güleç et al., 2018).
Safety and Hazards
When handling 2,6-Dimethylanthracene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Propriétés
IUPAC Name |
2,6-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRABHFHMLXKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210194 | |
| Record name | 2,6-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-26-3 | |
| Record name | 2,6-Dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGV46KF5EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




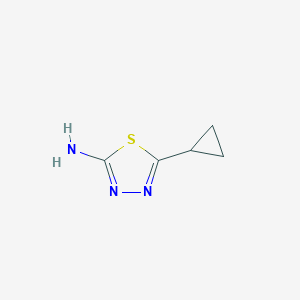
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
